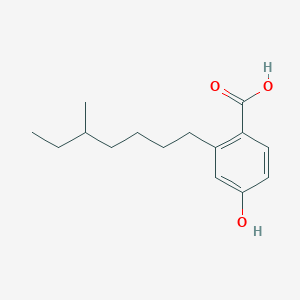![molecular formula C10H18O3 B12518219 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one CAS No. 652986-54-4](/img/structure/B12518219.png)
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one is a chemical compound with a unique structure that includes a dioxane ring and a pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and OsO4 in appropriate solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The dioxane ring structure allows for specific binding interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3-dioxan-2-one: Shares the dioxane ring structure but lacks the pentanone chain.
2-pentanone: Similar in having a pentanone chain but lacks the dioxane ring.
Uniqueness
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one is unique due to the combination of the dioxane ring and the pentanone chain, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
652986-54-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(11)4-3-5-10-12-7-6-9(2)13-10/h9-10H,3-7H2,1-2H3/t9-,10?/m0/s1 |
InChI Key |
HTCHGMMZTHOQGX-RGURZIINSA-N |
Isomeric SMILES |
C[C@H]1CCOC(O1)CCCC(=O)C |
Canonical SMILES |
CC1CCOC(O1)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)
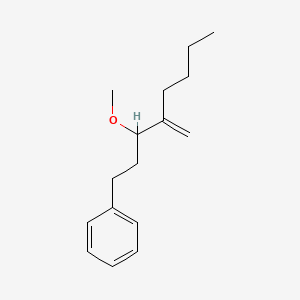
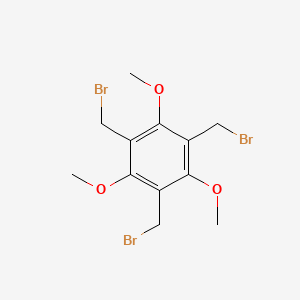
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
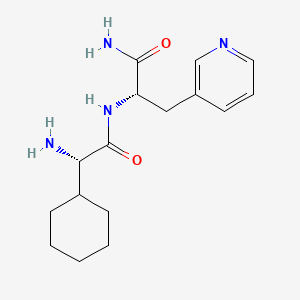
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
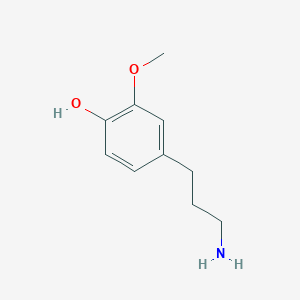
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
